molecular formula C15H13NO2 B2398858 (9-Methyl-9H-carbazol-2-yl)-acetic acid CAS No. 433957-46-1

(9-Methyl-9H-carbazol-2-yl)-acetic acid

Cat. No. B2398858
M. Wt: 239.274
InChI Key: HWMOWQJUBCIBME-UHFFFAOYSA-N
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Description

The compound “(9-Methyl-9H-carbazol-2-yl)-acetic acid” belongs to the class of carbazole derivatives. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring .


Synthesis Analysis

While specific synthesis methods for “(9-Methyl-9H-carbazol-2-yl)-acetic acid” were not found, carbazole derivatives are often synthesized through various methods such as electrophilic substitution, metal-catalyzed coupling reactions, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of carbazole derivatives generally consists of a tricyclic core with various substituents attached to the carbazole ring system .


Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can vary widely depending on their structure. They often exhibit high thermal stability and unique photophysical properties .

Scientific Research Applications

Electrochemical Synthesis and Properties

  • Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film : A study by Elkhidr, Awad, and Hreeba (2021) focused on the electrochemical synthesis of a poly(2-(9H-carbazol-9-yl) acetic acid) thin film. This film was formed on a platinum electrode through oxidative electropolymerization. The study highlighted its green color in the oxidized state and high transmittance in the neutral state, making it a potential candidate for electrochromic applications. The film also demonstrated good solubility in common organic solvents and conductivity properties (Elkhidr, Awad, & Hreeba, 2021).

Synthesis and Characterization of Carbazole Conjugates

  • Synthesis and Biological Screening of Carbazole Conjugates : Verma, Awasthi, and Jain (2022) synthesized novel carbazole conjugates, including (9H-carbazol-9-yl)methyl derivatives, and characterized them using various spectral studies. This research opens doors to exploring these compounds for diverse applications in fields like materials science and biology (Verma, Awasthi, & Jain, 2022).

Antimicrobial Activities of Carbazole Derivatives

  • Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Salih, Salimon, and Yousif (2016) conducted a study on the synthesis of new heterocyclic derivatives from 9H-carbazole. Their findings revealed that these derivatives exhibit antimicrobial properties, highlighting the potential of 9H-carbazole derivatives in pharmaceutical applications (Salih, Salimon, & Yousif, 2016).

Fluorescence and Inclusion Properties

  • Fluorescence and β-Cyclodextrin Inclusion Properties of Carbazole-Based Dyes : A study by Lao et al. (2012) explored the fluorescence behavior of carbazole-based dyes, including 2-(9H-carbazol-9-yl) butanoic acid. They discovered the enhancement of fluorescence intensities in different pH and temperature conditions and the potential inclusion with β-cyclodextrin, suggesting applications in sensing and molecular recognition (Lao, Song, You, & Ou, 2012).

Biotransformation of Carbazole Derivatives

  • Derivatization of Carbazoles by Bacterium Ralstonia sp. : Waldau, Mikolasch, Lalk, and Schauer (2009) studied the bacterial biotransformation of various 9H-carbazole derivatives. Their work provided insights into the metabolism and transformation pathways of these compounds, suggesting their potential use in environmental biotechnology and pharmaceuticals (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Photophysical and Solar Cell Applications

  • High-Efficiency Dye-Sensitized Solar Cells : Saritha, Mangalaraja, and Anandan (2017) designed and synthesized metal-free organic dyes based on carbazole architecture for use in dye-sensitized solar cells (DSSCs). Their study demonstrated the potential of these carbazole-based compounds in photovoltaic applications, showcasing their efficiency in converting solar energy (Saritha, Mangalaraja, & Anandan, 2017).

Safety And Hazards

The safety and hazards associated with carbazole derivatives can vary widely depending on their structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound .

Future Directions

Carbazole derivatives are a topic of ongoing research in various fields, including materials science and medicinal chemistry. They are particularly of interest in the development of organic semiconductors, photovoltaic materials, and therapeutic agents .

properties

IUPAC Name

2-(9-methylcarbazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMOWQJUBCIBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-Methyl-9H-carbazol-2-yl)-acetic acid

Citations

For This Compound
2
Citations
AO Kharaneko, OI Kharaneko - Russian Journal of Organic Chemistry, 2019 - Springer
7-Methyl-1-phenyl-5,7-dihydro[1,2]diazepino[5,4-b]carbazol-4(3H)-one representing a new heterocyclic system has been synthesized starting from 2-(9-methyl-9H-carbazol-2-yl)acetic …
Number of citations: 2 idp.springer.com
АО Харанеко, ОИ Харанеко - Журнал органической химии, 2019 - elibrary.ru
Предложен метод синтеза новой гетероциклической системы 7-метил-1-фенил-5, 7-дигидро [1, 2] диазепино [5, 4-b] карбазол-4 (3H)-она и новый подход к синтезу 1-R-6-…
Number of citations: 0 elibrary.ru

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